2-Methylthiophene-3-carbaldehyde
Description
Historical Context and Significance of Thiophene (B33073) Derivatives in Organic Synthesis
The journey of thiophene chemistry began in 1882 with its discovery by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. nih.govmdpi.com Initially, the formation of a blue dye, indophenin, from the reaction of isatin (B1672199) with crude benzene and sulfuric acid was attributed to benzene itself. nih.govresearchgate.net However, Meyer's work isolated thiophene as the true reactant. nih.gov This discovery unveiled a new class of heterocyclic compounds that would prove to be of immense value.
Thiophene derivatives are five-membered heterocyclic compounds containing a sulfur atom, and they are considered aromatic, which is demonstrated by their participation in extensive substitution reactions. mdpi.com Their structural similarity to benzene allows them to often act as bioisosteres, where a thiophene ring can replace a benzene ring in a biologically active molecule without a loss of activity. nih.gov This principle has been a cornerstone in medicinal chemistry, leading to the development of numerous drugs. nih.gov
The versatility of thiophene chemistry has made its derivatives integral to various fields. In medicinal chemistry, thiophene-containing compounds have a wide range of applications, including as anti-inflammatory drugs, antipsychotics, antifungals, and anticancer agents. nih.govmolbase.comnih.gov Well-known pharmaceuticals incorporating the thiophene moiety include the antiplatelet drug Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. nih.govevitachem.com Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, finding use in the creation of conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net
Classic synthetic routes to thiophenes include the Paal-Knorr synthesis, the Gewald reaction, and the Volhard–Erdmann cyclization, which involve the reaction of 1,4-dicarbonyl compounds with sulfurizing agents. nih.govguidechem.com Modern synthetic chemistry continues to evolve, with the development of new, more efficient, and regioselective methods for creating thiophene derivatives, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govbohrium.com
Positioning of 2-Methylthiophene-3-carbaldehyde in Contemporary Heterocyclic Chemistry Research
This compound, with the chemical formula C₆H₆OS, is a substituted thiophene that serves as a valuable building block in organic synthesis. smolecule.com Its structure, featuring both a methyl group and a reactive aldehyde group on the thiophene ring, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.
The primary role of this compound in contemporary research is as a precursor molecule. evitachem.comrsc.org It is utilized in the construction of a variety of thiophene-containing compounds with potential applications in medicinal chemistry and materials science. evitachem.com For example, it can be used to synthesize more complex thiophenes and other heterocycles. evitachem.com The aldehyde group provides a reactive site for a wide range of chemical transformations, such as condensation reactions, oxidations, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
While direct large-scale applications of this compound itself are not widely documented, its derivatives are subjects of research. For instance, its bromo-substituted analog, 5-Bromo-2-methylthiophene-3-carbaldehyde, is a key intermediate in the synthesis of functionalized thiophenes for potential pharmaceutical applications. evitachem.com The synthesis of this compound itself can be achieved through various methods, though direct methylation of thiophene-3-carbaldehyde can be challenging due to steric hindrance, often requiring specific synthetic strategies. rsc.org
In the field of materials science, derivatives of thiophene-3-carbaldehyde are investigated for their optical properties. This compound has been used as a reference compound in studies exploring the luminescence and molecular rotor characteristics of more complex dithiophene derivatives, highlighting its role in fundamental research to understand structure-property relationships in thiophene-based materials. nih.gov
Academic Research Trajectories and Future Directions for Thiophene-Based Compounds
The field of thiophene chemistry is dynamic, with ongoing research focused on several key areas. A major trajectory is the continued development of novel synthetic methodologies. guidechem.com Researchers are focused on creating more efficient, atom-economical, and environmentally friendly ways to synthesize functionalized thiophenes. This includes the use of metal-free catalytic systems and multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors. researchgate.netguidechem.com
In medicinal chemistry, the design and synthesis of new thiophene-based therapeutic agents remains a significant focus. americanchemicalsuppliers.com The thiophene scaffold is considered a "privileged" structure due to its presence in a wide array of biologically active compounds. nih.gov Future research will likely concentrate on developing thiophene derivatives with enhanced selectivity and potency for specific biological targets, including various enzymes and receptors implicated in diseases like cancer, inflammation, and infectious diseases. mdpi.comnih.govresearchgate.net The exploration of thiophene-based compounds as antimicrobial and antiviral agents is also a promising avenue, given the urgent need for new drugs to combat resistant pathogens. mdpi.com
The application of thiophene-based materials in electronics and optoelectronics is another rapidly expanding research area. rsc.org The tunable electronic properties of thiophene polymers and oligomers make them ideal candidates for use in organic solar cells, flexible displays, and sensors. nih.gov Future research will aim to improve the performance, stability, and processability of these materials. This includes the synthesis of novel thiophene-containing polymers with tailored band gaps and charge transport properties. rsc.org Furthermore, thiophene-based materials are being explored for their potential in energy storage applications, such as in batteries and supercapacitors. rsc.org
The following table provides a summary of the key research directions for thiophene-based compounds:
| Research Area | Focus | Potential Applications |
| Synthetic Chemistry | Development of novel, efficient, and sustainable synthetic methods. | Greener chemical processes, access to novel thiophene structures. |
| Medicinal Chemistry | Design and synthesis of new therapeutic agents with improved efficacy and selectivity. | New treatments for cancer, inflammation, infectious diseases, and neurological disorders. |
| Materials Science | Creation of advanced materials with tailored electronic and optical properties. | Organic electronics (OLEDs, OFETs, solar cells), sensors, energy storage devices. |
Structure
3D Structure
Properties
IUPAC Name |
2-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYHYZOBGJOIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336160 | |
| Record name | 2-methylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84815-20-3 | |
| Record name | 2-methylthiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylthiophene 3 Carbaldehyde and Its Derivatives
Chemo- and Regioselective Synthetic Pathways
The precise control of reactivity at specific positions on the thiophene (B33073) ring is a cornerstone of its synthetic chemistry. Chemo- and regioselective pathways are crucial for constructing complex molecules based on the 2-methylthiophene-3-carbaldehyde scaffold.
Lithium/Halogen Exchange Reactions for Aldehyde Functionalization
Lithium/halogen exchange is a powerful and rapid method for creating organolithium reagents, which can then be reacted with an electrophile to introduce a functional group with high regioselectivity. tcichemicals.com This technique is particularly effective for the synthesis of substituted thiophene aldehydes.
A notable example is the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.comresearchgate.net This multi-step process begins with the protection of the hydroxymethyl group of (3,5-dibromothiophen-2-yl)methanol (B3278304) as a trityl ether. Subsequently, a regioselective lithium/bromine exchange at the 5-position is achieved using n-butyllithium (n-BuLi) at a low temperature (-78 °C), followed by quenching with an alkylating agent. The second lithium/bromine exchange occurs at the 3-position, and reaction with N,N-dimethylformamide (DMF) introduces the carbaldehyde group. mdpi.com The choice of the protecting group and the controlled addition of reagents at low temperatures are critical for the chemo- and regioselectivity of this transformation. The reaction is carried out over a period of 1 to 18 hours, depending on the electrophile's reactivity. mdpi.comresearchgate.net
The synthesis of 3-methylthiophene-2-aldehyde, an isomer of the title compound, can also be achieved through a Grignard reaction following bromination of 3-methylthiophene (B123197), which then reacts with N,N-dimethylformamide. google.com
Strategies for Multi-functionalized Thiophene Scaffolds
The development of multi-functionalized thiophene scaffolds is essential for creating a diverse range of derivatives. A concise five-step protocol starting from thiophene has been reported for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a versatile building block. mdpi.comresearchgate.net
The synthetic sequence involves:
Tribromination of thiophene.
Regioselective lithium/bromine exchange and formylation to yield 3,5-dibromo-2-thiophenecarboxaldehyde. mdpi.com
Reduction of the aldehyde to an alcohol. mdpi.com
Protection of the resulting alcohol with a trityl group. mdpi.com
Two subsequent chemo- and regioselective lithium/bromine exchange reactions to introduce the propyl and carbaldehyde groups. mdpi.comresearchgate.net
This strategic approach allows for the sequential and controlled functionalization of the thiophene ring at three different positions, yielding a highly derivatizable molecule.
Comparative Analysis of Synthetic Protocols
The choice of a synthetic protocol is often a balance between yield, efficiency, and the ability to control stereochemistry, especially when synthesizing complex derivatives.
Efficiency and Yield Optimization in this compound Synthesis
In contrast, other methods for synthesizing related thiophene aldehydes report higher yields for specific steps. For instance, a process for producing 2-thiophene aldehydes via formylation of thiophene derivatives with formamides and phosgene (B1210022) has been described to proceed in high yield. google.com Another patented method for synthesizing 3-methylthiophene-2-aldehyde reports high selectivity and yield under mild conditions. google.com
The Vilsmeier-Haack reaction is a well-established and economical method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The formylation of 3-methylthiophene using a Vilsmeier reagent is a known method for preparing 3-methylthiophene-2-carbaldehyde. ontosight.ai
Table 1: Comparison of Synthetic Protocols for Thiophene Aldehydes
| Product | Starting Material | Key Reagents | Reported Yield | Number of Steps | Reference |
|---|---|---|---|---|---|
| 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | Thiophene | Br₂, n-BuLi, DMF, Trityl chloride | 33% (overall) | 5 | mdpi.comresearchgate.net |
| 2-Thiophene aldehydes | Thiophene derivatives | Formamides, Phosgene | High | 1 (Formylation step) | google.com |
| 3-Methylthiophene-2-aldehyde | 3-Methylthiophene | Brominating agent, Grignard reagents, DMF | High | 3 | google.com |
| 3-Methylthiophene-2-carbaldehyde | 3-Methylthiophene | Vilsmeier reagent | Not specified | 1 (Formylation step) | ontosight.ai |
Stereochemical Control in Derivative Synthesis
While the synthesis of this compound itself does not involve chiral centers, the synthesis of its derivatives often requires stereochemical control. The aldehyde group provides a reactive handle for a variety of transformations that can generate stereocenters, such as aldol (B89426) additions, reductions, and reductive aminations.
For example, the synthesis of complex molecules like 6α/β−3-dehydroxynaltrexamines and 6α/β-N-methyl-3-dehydroxynaltrexamines employs stereoselective reductive amination protocols. nih.gov In these cases, the conformation of the reacting molecule can direct the approach of a reducing agent from a less sterically hindered face, leading to the preferential formation of one stereoisomer. nih.gov Although not directly applied to this compound derivatives in the reviewed literature, these principles of substrate-controlled stereoselection would be critical in the design of chiral derivatives. The development of stereoselective methods, potentially using chiral catalysts or auxiliaries, would be a key area for future research in the synthesis of advanced derivatives of this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of thiophene synthesis, this includes the use of safer solvents, minimizing waste, and employing catalytic methods.
The Vilsmeier-Haack reaction, a common method for formylation, traditionally uses reagents like phosphorus oxychloride, which can be hazardous. An environmentally benign preparation of the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride and DMF, where the phthalic anhydride (B1165640) byproduct can be recovered in high yield by simple filtration. scirp.org
Furthermore, the search for greener synthetic routes for thiophenes includes multicomponent reactions and the use of heterogeneous catalysts. researchgate.net The use of water as a solvent and ultrasound activation are also green alternatives being explored for the synthesis of related thiophene compounds. researchgate.net While these green methodologies have not been specifically reported for the industrial-scale synthesis of this compound, they represent promising avenues for future development to create more sustainable manufacturing processes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methylthiophene-2-aldehyde |
| 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde |
| Thiophene |
| (3,5-Dibromothiophen-2-yl)methanol |
| n-Butyllithium |
| N,N-Dimethylformamide |
| Phosgene |
| Phosphorus oxychloride |
| Phthaloyl dichloride |
| Phthalic anhydride |
| 6α/β−3-Dehydroxynaltrexamines |
Solvent-Free and Catalytic Methods
The development of solvent-free and catalytic methods for the synthesis of this compound and its derivatives represents a significant step towards environmentally benign chemical manufacturing. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, while catalytic systems offer pathways to increased efficiency and selectivity.
Solvent-Free and Microwave-Assisted Approaches:
Solvent-free reaction conditions have gained considerable attention as they simplify processes, reduce waste, and can lead to enhanced reaction rates and selectivity. rsc.org The Vilsmeier-Haack reaction, a cornerstone for the formylation of electron-rich heterocycles like 2-methylthiophene (B1210033), is a prime candidate for adaptation to solvent-free protocols. libretexts.orgprimescholars.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that often complements solvent-free reactions. Microwave irradiation can lead to dramatic rate accelerations and higher yields compared to conventional heating. degres.eunih.gov For instance, the microwave-assisted synthesis of pyrazole-4-carbaldehydes, structurally related to the target compound, demonstrated a significant increase in yield (from 65% to 83%) and a drastic reduction in reaction time (from 2 hours to 10 minutes) compared to thermal methods. nih.gov Similarly, another study on pyrazole (B372694) formylation using microwave heating achieved an 85% yield in just 10 minutes. degres.eu These findings strongly suggest that a microwave-assisted, solvent-free Vilsmeier-Haack formylation of 2-methylthiophene would be a highly efficient and green alternative to traditional methods. Such a process would involve mixing 2-methylthiophene with the Vilsmeier reagent (formed from a formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)) and subjecting the mixture to microwave irradiation.
Catalytic Innovations:
The exploration of novel catalytic systems offers another avenue for improving the synthesis of thiophene aldehydes. While the classic Vilsmeier-Haack reaction is typically performed with stoichiometric amounts of activating reagents, modern approaches investigate the use of catalysts to enhance efficiency and reduce waste.
Heterogeneous Catalysis: The use of solid, recyclable catalysts is a key principle of green chemistry. For thiophene synthesis, heterogeneous catalysts like ZnO have been used under solvent-free conditions. degres.eu In the context of related reactions, Amberlyst® A21, a basic resin, has been effectively used as a recyclable heterogeneous catalyst for thia-Michael additions under solvent-free conditions, demonstrating the potential for solid catalysts in sulfur-containing heterocycle synthesis. mdpi.com Developing a solid catalyst capable of activating the formylating agent or the thiophene substrate could lead to a more sustainable process for producing this compound.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a greener alternative to volatile organic solvents. acgpubs.org Acidic or basic ILs have been shown to catalyze various organic transformations, including those used in the synthesis of heterocyclic compounds. acgpubs.orgnih.govnih.gov For example, the ionic liquid 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate has been used to catalyze the one-pot synthesis of N,O-heterocyclic derivatives under solvent-free conditions. acgpubs.org The application of a suitable ionic liquid could facilitate the formylation of 2-methylthiophene by activating the reactants and enabling easy separation and recycling of the catalyst.
Below is a table summarizing advanced conditions reported for the synthesis of similar heterocyclic aldehydes, illustrating the potential for these methods to be applied to this compound.
| Reaction Type | Catalyst/Conditions | Substrate Class | Yield (%) | Reaction Time | Reference |
| Microwave-Assisted Vilsmeier-Haack | Phthaloyl dichloride-DMF | Hydrazone derivative | 83% | 10 min | nih.gov |
| Microwave-Assisted Vilsmeier-Haack | POCl₃-DMF | Phenylhydrazine derivative | 85% | 10 min | degres.eu |
| Solvent-Free Heterogeneous Catalysis | Amberlyst® A21 | Thiol + Michael Acceptor | ~90% | 3 hours | mdpi.com |
| Ionic Liquid Catalysis | [bnmim][HSO₄] | 1-Naphthol, Aniline, Formalin | 85-94% | 3-4 hours | acgpubs.org |
This table presents data for analogous reactions to illustrate the potential of these methods. Specific yields and reaction times for this compound would require dedicated experimental investigation.
Atom Economy and Waste Minimization Studies
Atom Economy of the Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction, while effective, is not inherently atom-economical. The reaction utilizes a formylating agent generated in situ from DMF and an activating agent, typically phosphorus oxychloride (POCl₃). After the formylation, a hydrolysis step is required, which generates significant byproducts.
C₅H₆S + C₃H₇NO + POCl₃ → C₆H₆OS + Byproducts
To calculate the theoretical atom economy, we compare the molecular weight of the desired product to the sum of the molecular weights of all reactants. libretexts.org
Calculation of Atom Economy for the Vilsmeier-Haack Synthesis of this compound:
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methylthiophene | C₅H₆S | 98.17 | Reactant |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reactant |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Reactant |
| Total Mass of Reactants | 324.59 | ||
| This compound | C₆H₆OS | 126.18 | Product |
Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (126.18 / 324.59) x 100 = 38.87%
This calculation reveals that, even with a 100% chemical yield, a maximum of only 38.87% of the mass of the reactants is incorporated into the final product. The remaining 61.13% becomes waste, primarily in the form of phosphorus-containing byproducts and salts after neutralization. This poor atom economy highlights the need for greener alternatives.
Waste Minimization Strategies:
Improving the sustainability of this compound synthesis requires a focus on waste reduction. Key strategies include:
Catalytic Alternatives: Developing a truly catalytic version of the Vilsmeier-Haack reaction, where the activating agent is used in substoichiometric amounts and regenerated, would significantly improve atom economy and reduce waste.
Alternative Formylating Agents: Investigating formylating agents that generate more benign or easily recyclable byproducts is another important research direction. Metal-free formylation using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a formyl source has been reported for other heterocyclic systems and represents a promising, more atom-economical pathway. ias.ac.in
The evaluation of green chemistry metrics provides a quantitative tool to compare different synthetic routes. For a process to be considered "excellent," it should have a high atom economy, a low E-Factor (kg waste / kg product), and a low PMI (total mass in process / kg product). rsc.org The calculated low atom economy for the traditional Vilsmeier-Haack synthesis underscores the significant environmental benefit of developing and implementing the advanced catalytic and solvent-free methodologies discussed.
Chemical Reactivity and Mechanistic Investigations of 2 Methylthiophene 3 Carbaldehyde
Aldehyde Group Reactivity in Position 3
The chemical behavior of 2-Methylthiophene-3-carbaldehyde is significantly influenced by the aldehyde group at the 3-position of the thiophene (B33073) ring. This functional group is the primary site for a variety of chemical transformations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity leads to nucleophilic addition, a class of reactions where a nucleophile forms a new bond with the carbonyl carbon, and the pi bond of the carbonyl group is broken. masterorganicchemistry.com The process results in the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com
These reactions can be initiated by negatively charged nucleophiles or neutral nucleophiles. libretexts.orgyoutube.com For instance, in acid-catalyzed reactions with alcohols, acetals are formed, a reaction often employed to protect the carbonyl group during multi-step organic syntheses. quinoline-thiophene.com The stereochemical outcome of these additions is also noteworthy; if the two groups attached to the carbonyl are not identical, the reaction can create a new chiral center. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type | Conditions |
|---|---|---|
| Alcohols (in the presence of acid) | Acetals | Acid catalysis |
| Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohols | Anhydrous ether or THF |
| Cyanide Ion (e.g., from HCN or NaCN) | Cyanohydrins | Basic or neutral conditions |
Condensation Reactions with Nitrogen-Containing Compounds
The aldehyde functionality of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles. These reactions are characterized by the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. Similarly, reactions with other nitrogen-based reagents such as hydroxylamine, hydrazine (B178648), and semicarbazide (B1199961) yield oximes, hydrazones, and semicarbazones, respectively. These condensation reactions are often catalyzed by either acid or base. diva-portal.org For example, the reaction of 2-aminothiophenols with aldehydes can lead to the formation of 2-substituted benzothiazoles. nih.gov
Table 2: Condensation Reactions with Nitrogen Compounds
| Nitrogen-Containing Reagent | Product |
|---|---|
| Primary Amines (R-NH₂) | Imines (Schiff Bases) |
| Hydroxylamine (NH₂OH) | Oximes |
| Hydrazine (NH₂NH₂) | Hydrazones |
| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazones |
| 2-Aminothiophenols | 2-Substituted Benzothiazoles |
Oxidation and Reduction Pathways of the Formyl Moiety
The formyl group of this compound can be both oxidized and reduced to yield different functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methylthiophene-3-carboxylic acid. quinoline-thiophene.com This transformation can be achieved using various oxidizing agents. For instance, chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium can effect this oxidation. smolecule.com Another method involves the use of silver oxide. psu.edu The use of N-hydroxysuccinimide in the presence of a cobalt salt has also been reported for the oxidation of a related compound.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (2-methyl-3-thienyl)methanol. quinoline-thiophene.com This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The Wolff-Kishner reduction, which converts aldehydes to methyl groups, can be used to produce 2-methylthiophene (B1210033) from thiophene-2-carboxaldehyde. wikipedia.org
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | CrO₃/H⁺, Ag₂O | 2-Methylthiophene-3-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (2-Methyl-3-thienyl)methanol |
Electrophilic Substitution Reactions on the Thiophene Ring
The thiophene ring in this compound is aromatic and can undergo electrophilic substitution reactions. quinoline-thiophene.com The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
Regioselectivity and Directing Effects of Existing Substituents
In electrophilic aromatic substitution, the existing substituents on the ring determine the position of the incoming electrophile. youtube.comlibretexts.org Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups, which withdraw electron density, generally direct to the meta position. libretexts.org
In this compound, the methyl group (-CH₃) is an activating, ortho,para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The directing effects of these two groups will influence the regioselectivity of electrophilic substitution. The methyl group at position 2 directs incoming electrophiles to positions 3 and 5. The aldehyde group at position 3 directs to position 5. Therefore, the combined effect of both substituents strongly favors electrophilic substitution at the 5-position of the thiophene ring.
Halogenation and Nitration Studies
Halogenation: The halogenation of thiophene derivatives is a common electrophilic substitution reaction. For example, the bromination of 3-methylthiophene (B123197) can lead to the formation of 2-bromo-3-methylthiophene. Further reaction can introduce a second bromine atom. The synthesis of 4-bromo-3-methylthiophene-2-carboxaldehyde has been reported. sigmaaldrich.comsigmaaldrich.com
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the thiophene ring. This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The synthesis of 2-nitrothiophene-3-carbaldehyde (B3265802) has been described, often involving the nitration of a thiophene derivative followed by formylation. Given the directing effects of the methyl and aldehyde groups in this compound, nitration is expected to occur predominantly at the 5-position.
Organometallic Reactions and Cross-Coupling Strategies
The functionalization of the this compound scaffold through organometallic reactions represents a cornerstone in the synthesis of complex heterocyclic molecules. Cross-coupling strategies and the application of organometallic reagents have been pivotal in creating novel carbon-carbon bonds, thereby enabling the synthesis of a diverse array of derivatives with significant potential in materials science and medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. In the context of this compound, this reaction would typically involve the coupling of a halogenated derivative of this compound with a boronic acid or its ester.
While direct literature examples for the Suzuki-Miyaura coupling of a halogenated this compound are not prevalent in the reviewed literature, the reactivity of similar thiophene systems provides valuable insights. For instance, studies on the palladium-catalyzed coupling of 2,5-dibromo-3-methylthiophene (B84023) have demonstrated that C-C bond formation occurs selectively at the bromine-substituted positions. nih.gov This suggests that a bromo-substituted this compound would be a viable substrate for such transformations.
Research on the regioselective Suzuki cross-coupling of 2,3-dibromothiophene (B118489) has shown that the coupling reaction preferentially occurs at the C2 position. researchgate.net This regioselectivity is attributed to the higher reactivity of the α-position of the thiophene ring in the catalytic cycle. These findings are crucial for designing synthetic routes that require selective functionalization of the thiophene core.
The general reaction conditions for Suzuki-Miyaura coupling on thiophene substrates typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |
| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 2-Phenyl-3-bromothiophene | researchgate.net |
| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 2-(4-Methoxyphenyl)-5-bromo-3-methylthiophene | nih.gov |
These examples underscore the feasibility of employing Suzuki-Miyaura cross-coupling for the arylation of a suitably halogenated this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Grignard Reagent Applications for Functionalization
Grignard reagents (R-MgX) are highly reactive organomagnesium compounds that serve as potent nucleophiles. Their reaction with aldehydes is a classic and highly effective method for the formation of secondary alcohols. pressbooks.puborganic-chemistry.org In the case of this compound, the addition of a Grignard reagent to the carbonyl carbon leads to the formation of a new carbon-carbon bond and, after acidic workup, yields a secondary alcohol where the alkyl or aryl group from the Grignard reagent is attached to the carbinol carbon.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup step to yield the final alcohol product. pressbooks.pub
This reaction is highly versatile, as a wide variety of Grignard reagents can be employed, allowing for the introduction of diverse functionalities. The choice of the R group in the Grignard reagent (R-MgX) determines the nature of the substituent introduced.
Table 2: Predicted Products from the Reaction of this compound with Various Grignard Reagents
| Grignard Reagent (R-MgX) | R Group | Predicted Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(2-Methylthiophen-3-yl)ethanol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-(2-Methylthiophen-3-yl)propan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | (2-Methylthiophen-3-yl)(phenyl)methanol |
| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 1-(2-Methylthiophen-3-yl)prop-2-en-1-ol |
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from reacting with protic solvents like water. adichemistry.com The functionalization of this compound through Grignard reactions provides a straightforward and efficient route to a broad spectrum of chiral secondary alcohols, which can serve as valuable intermediates for the synthesis of more complex molecules.
Derivatization and Functionalization Strategies of 2 Methylthiophene 3 Carbaldehyde
Synthesis of Novel Thiophene-Fused Heterocycles
The aldehyde functionality at the 3-position is a key handle for constructing fused heterocyclic rings, leading to the synthesis of thienopyrimidines, thiazoles, and triazoles. These reactions typically proceed through the formation of an intermediate by reaction at the carbonyl group, followed by an intramolecular cyclization.
The synthesis of thieno[2,3-d]pyrimidines from 2-methylthiophene-3-carbaldehyde is a multi-step process that typically begins with the renowned Gewald reaction. wikipedia.orgarkat-usa.org This one-pot, three-component reaction involves the condensation of the starting aldehyde with an active methylene (B1212753) nitrile, such as malononitrile, and elemental sulfur in the presence of a basic catalyst. wikipedia.orgresearchgate.net This sequence yields a highly substituted 2-aminothiophene intermediate.
The subsequent and final step is the cyclization of the 2-aminothiophene derivative to form the pyrimidine (B1678525) ring. A common and efficient method to achieve this is by heating the aminothiophene with formamide (B127407), often at elevated temperatures, which provides the single carbon atom required to close the ring and form the thieno[2,3-d]pyrimidin-4(3H)-one core structure. nih.govencyclopedia.pubnih.gov Alternative reagents for this cyclization include triethyl orthoformate followed by reaction with an amine. nih.govresearchgate.net
Table 1: Representative Synthesis of Thienopyrimidine Derivatives
| Step | Reaction | Reagents and Conditions | Product Type |
|---|---|---|---|
| 1 | Gewald Reaction | This compound, Malononitrile, Sulfur, Base (e.g., Morpholine) | 2-Amino-3-cyano-4-methyl-5-substituted-thiophene |
A robust method for synthesizing thiazole (B1198619) derivatives from this compound utilizes a Hantzsch-type thiazole synthesis pathway. nih.govresearchgate.net This process is typically carried out in two sequential steps.
First, the aldehyde group of this compound is condensed with thiosemicarbazide. This reaction, usually conducted by refluxing in ethanol (B145695), forms the corresponding 2-methylthiophene-3-thiosemicarbazone intermediate. nih.govresearchgate.net
Second, this thiosemicarbazone intermediate undergoes cyclization with an α-haloketone, such as a substituted phenacyl bromide. researchgate.netyu.edu.jo This step, known as the Hantzsch reaction, involves the nucleophilic sulfur of the thiosemicarbazone attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to yield the final 2-hydrazinyl-4-substituted-thiazole derivative. researchgate.netnih.gov
Table 2: Synthesis of Thiazole Derivatives via Hantzsch Reaction
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Thiosemicarbazide, Ethanol, Reflux | 2-Methylthiophene-3-thiosemicarbazone |
The synthesis of triazole derivatives from this compound typically starts with the formation of a hydrazone, which serves as a key precursor for the triazole ring. orientjchem.org The aldehyde is reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol to produce the corresponding this compound hydrazone. orientjchem.orgnih.gov
The subsequent step involves the cyclization of the hydrazone to form the 1,2,4-triazole (B32235) ring. One common method is the oxidative cyclization of the hydrazone. raco.cat This transformation can be achieved using various oxidizing agents, such as copper dichloride, which facilitates the intramolecular C-N and N-N bond formations necessary to construct the heterocyclic ring. raco.cat Other synthetic routes can involve reacting the hydrazone with reagents like isothiocyanates followed by cyclization.
Table 3: General Synthesis of Triazole Derivatives
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazone Formation | This compound, Hydrazine Hydrate, Ethanol | This compound hydrazone |
Modification at the Methyl Group (Position 2)
The methyl group at the 2-position of the thiophene (B33073) ring, being in a benzylic-like position, is susceptible to various chemical modifications, including selective oxidation and halogenation, which opens pathways to further functionalized derivatives.
Halogenation: Selective halogenation of the methyl group can be achieved under radical conditions, preserving the aldehyde functionality. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for the benzylic bromination of methylarenes. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This reaction provides a low concentration of bromine radicals, which preferentially attack the benzylic-type hydrogens of the methyl group over addition to the thiophene ring or oxidation of the aldehyde. The resulting 2-(bromomethyl)thiophene-3-carbaldehyde is a valuable intermediate for further nucleophilic substitutions.
Oxidation: The selective oxidation of the C2-methyl group in the presence of the C3-aldehyde is a significant chemical challenge due to the risk of over-oxidation or reaction at the aldehyde. While strong oxidizing agents would likely affect both groups, milder, more selective methods developed for benzylic oxidation could be applicable. Reagents such as selenium dioxide (SeO₂) or catalytic systems involving o-iodoxybenzoic acid (IBX) or chromium trioxide have been used for the selective oxidation of benzylic methyl groups to aldehydes. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de However, achieving high chemoselectivity on this specific substrate requires careful optimization of reaction conditions.
A key functionalization pathway involves converting the C2-methyl group into a protected alcohol, such as a trityloxymethyl ether. This transformation provides a versatile handle for further synthetic manipulations.
One synthetic route begins with the halogenated intermediate described previously. The 2-(bromomethyl)thiophene-3-carbaldehyde, obtained from NBS bromination, can undergo nucleophilic substitution with a hydroxide (B78521) source to yield 2-(hydroxymethyl)thiophene-3-carbaldehyde. This alcohol can then be protected using trityl chloride (TrCl) in the presence of a base like triethylamine (B128534) or DBU to afford the 2-((trityloxy)methyl)thiophene-3-carbaldehyde derivative.
An alternative and well-documented regioselective synthesis produces a similar core structure, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, starting from thiophene. nih.govmdpi.com This multi-step protocol involves:
Bromination of thiophene to 2,3,5-tribromothiophene.
Selective formylation and subsequent reduction to yield 3,5-dibromothiophen-2-yl)methanol. mdpi.com
Protection of the alcohol with trityl chloride to give 3,5-dibromo-2-((trityloxy)methyl)thiophene. mdpi.com
Regioselective lithium-bromine exchange and alkylation to install a propyl group at the 5-position.
A final lithium-bromine exchange at the 3-position followed by quenching with dimethylformamide (DMF) to introduce the carbaldehyde group, yielding the final product. nih.govmdpi.com
This latter method, while not starting from this compound, demonstrates a powerful strategy for accessing highly functionalized 2-((trityloxy)methyl)thiophene-3-carbaldehyde systems. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Malononitrile |
| Thieno[2,3-d]pyrimidin-4(3H)-one |
| Triethyl orthoformate |
| Thiosemicarbazide |
| 2-Methylthiophene-3-thiosemicarbazone |
| Phenacyl bromide |
| Hydrazine |
| This compound hydrazone |
| N-Bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| 2-(Bromomethyl)thiophene-3-carbaldehyde |
| Selenium dioxide |
| o-Iodoxybenzoic acid (IBX) |
| 2-(Hydroxymethyl)thiophene-3-carbaldehyde |
| Trityl chloride |
| 2-((Trityloxy)methyl)thiophene-3-carbaldehyde |
| 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde |
| 2,3,5-Tribromothiophene |
| (3,5-Dibromothiophen-2-yl)methanol (B3278304) |
| 3,5-Dibromo-2-((trityloxy)methyl)thiophene |
Functionalization at Position 5 of the Thiophene Ring
The C5 position of this compound is the most activated site for electrophilic attack and other functionalization reactions due to the electron-donating effects of both the methyl group at C2 and the sulfur atom in the thiophene ring. This inherent reactivity allows for the selective introduction of a variety of substituents, enabling the synthesis of a diverse library of derivatives.
The introduction of alkyl and aryl groups at the 5-position of the thiophene ring can significantly influence the steric and electronic properties of the molecule, impacting its biological activity and material characteristics.
Alkylation Methods
A common strategy for the introduction of alkyl groups at the 5-position of a thiophene ring involves a sequence of halogenation followed by metal-halogen exchange and subsequent reaction with an alkylating agent. While direct Friedel-Crafts alkylation can be challenging due to potential polysubstitution and rearrangement reactions, the use of organometallic intermediates provides a more controlled approach.
A representative method for the alkylation at the C5 position of a substituted thiophene-3-carbaldehyde involves the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.comresearchgate.net This multi-step synthesis starts from a protected 3-bromothiophene (B43185) derivative, where the 5-position is first lithiated using n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a highly reactive organolithium species. This intermediate is then quenched with an alkyl halide, such as propyl bromide, to introduce the alkyl group at the desired position. mdpi.comresearchgate.net Although the starting material in this specific example is not this compound, the underlying principle of lithiation followed by alkylation is a well-established and adaptable method for the functionalization of thiophenes and is expected to be applicable to this compound, likely after protection of the aldehyde group.
Table 1: Representative Alkylation at the 5-Position of a Thiophene Derivative
| Starting Material | Reagents | Product | Yield (%) |
| 3-Bromo-5-iodo-2-((trityloxy)methyl)thiophene | 1. n-BuLi, THF, -78 °C; 2. Propyl bromide | 3-Bromo-5-propyl-2-((trityloxy)methyl)thiophene | Not Reported |
This table illustrates a general method for C5 alkylation on a related thiophene system.
Arylation Methods
The introduction of aryl groups at the 5-position is typically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most versatile and widely used methods. nih.gov This reaction involves the coupling of a 5-halo-substituted this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
The first step in this sequence would be the regioselective halogenation of this compound at the 5-position, for which various brominating or iodinating agents can be employed. The resulting 5-halo derivative can then be subjected to Suzuki-Miyaura coupling conditions. A variety of aryl and heteroaryl groups can be introduced using this method, providing access to a broad range of 5-aryl-2-methylthiophene-3-carbaldehyde derivatives. nih.gov
Table 2: General Scheme for Suzuki-Miyaura Arylation at the 5-Position
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 5-Halo-2-methylthiophene-3-carbaldehyde | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-2-methylthiophene-3-carbaldehyde |
This table presents a generalized scheme for the arylation of the target molecule via Suzuki-Miyaura coupling.
Beyond alkyl and aryl groups, a wide array of other chemical functionalities can be introduced at the 5-position of the thiophene ring, further expanding the chemical space accessible from this compound.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at the 5-position can be readily achieved through electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) for bromination or N-iodosuccinimide (NIS) for iodination. These halogenated derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions.
Nitration: The introduction of a nitro group (-NO₂) at the 5-position can be accomplished using various nitrating agents, such as nitric acid in the presence of a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the thiophene ring and can also serve as a precursor for other functional groups, such as an amino group, through reduction.
Cyanation: A cyano group (-CN) can be introduced at the 5-position, often through the displacement of a halogen atom in a 5-halo-2-methylthiophene-3-carbaldehyde derivative using a cyanide salt, such as copper(I) cyanide, in a Rosenmund-von Braun reaction. The cyano group can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
Table 3: Examples of Diverse Functional Groups Introduced at the 5-Position of Thiophene Rings
| Functional Group | Reagent Example | Reaction Type |
| Bromo | N-Bromosuccinimide (NBS) | Electrophilic Halogenation |
| Nitro | Nitric Acid / Acetic Anhydride | Electrophilic Nitration |
| Cyano | Copper(I) Cyanide | Nucleophilic Substitution |
This table provides examples of reagents used to introduce various functional groups onto a thiophene ring, which are generally applicable to the 5-position of this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.
Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Constants
In the ¹H-NMR spectrum of a related compound, 5-Methyl-2,3-bisthiophene-5-carbaldehyde, the aldehyde proton shows a singlet at δ 9.92 ppm. nih.gov The methyl group protons also appear as a singlet at δ 2.37 ppm. nih.gov For 2-Methylthiophene (B1210033), the parent compound without the aldehyde group, the methyl protons resonate at approximately δ 2.4-2.5 ppm. chemicalbook.com The thiophene (B33073) ring protons exhibit complex splitting patterns due to spin-spin coupling. For instance, in 2-methylthiophene, the proton at position 5 (H5) appears as a doublet of doublets around δ 7.05-7.07 ppm, coupling with both H4 and the methyl protons. chemicalbook.com The proton at position 4 (H4) resonates around δ 6.88-6.89 ppm as a doublet of doublets, and the proton at position 3 (H3) is found around δ 6.74-6.75 ppm. chemicalbook.com The coupling constants are typically J(H4,H5) ≈ 5.1 Hz, J(H3,H5) ≈ 1.2 Hz, and J(H3,H4) ≈ 3.3 Hz. chemicalbook.com For 2-Methylthiophene-3-carbaldehyde, the introduction of the electron-withdrawing aldehyde group at the 3-position is expected to deshield the adjacent ring protons, causing them to shift to a higher frequency (downfield).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 2-Methylthiophene | CH₃ | 2.487 | s | - | chemicalbook.com |
| H3 | 6.745 | dd | J(H3,H4)=3.3, J(H3,H5)=1.2 | chemicalbook.com | |
| H4 | 6.881 | dd | J(H4,H5)=5.1, J(H3,H4)=3.3 | chemicalbook.com | |
| H5 | 7.05 | dd | J(H4,H5)=5.1, J(H3,H5)=1.2 | chemicalbook.com | |
| 5-Methyl-2,3-bisthiophene-5-carbaldehyde | CHO | 9.92 | s | - | nih.gov |
| CH₃ | 2.37 | s | - | nih.gov |
Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a derivative of the target compound, the aldehydic carbon (C=O) resonates at δ 184.5 ppm. mdpi.com The carbon atoms of the thiophene ring show signals at δ 151.9, 144.4, 136.1, and 123.8 ppm. mdpi.com In comparison, for thiophene-2-carbaldehyde, the aldehydic carbon appears at δ 183.1 ppm, and the ring carbons are observed at δ 144.0, 136.5, 135.2, and 128.4 ppm. rsc.org For 5-Methylthiophene-2-carboxaldehyde, the presence of the methyl group influences the chemical shifts of the ring carbons. chemicalbook.com The introduction of the methyl group at the 2-position in this compound is expected to have a shielding effect on the C2 carbon and a deshielding effect on the C3 carbon.
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde | C=O | 184.5 | mdpi.com |
| Thiophene Ring | 151.9 | mdpi.com | |
| 144.4 | |||
| 136.1 | |||
| 123.8 | |||
| Thiophene-2-carbaldehyde | C=O | 183.1 | rsc.org |
| Thiophene Ring | 144.0 | rsc.org | |
| 136.5 | |||
| 135.2 | |||
| 128.4 |
2D-NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. COSY spectra reveal correlations between coupled protons, helping to trace the proton network within the thiophene ring and any coupling between the ring protons and the methyl group. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C-NMR signals based on the already assigned ¹H-NMR spectrum. researchgate.net These techniques are instrumental in confirming the substitution pattern of the thiophene ring in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
Vibrational Mode Analysis of the Aldehyde Group
The aldehyde group in this compound has several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which typically appears as a strong absorption band in the region of 1700-1660 cm⁻¹. For 3-methyl-thiophene-2-carbaldehyde, the C=O stretching frequency has been reported at 1674 cm⁻¹. researchgate.net In thiophene-2-carbaldehyde, this band is observed at 1665 cm⁻¹. researchgate.net The C-H stretching vibration of the aldehyde proton is also characteristic and is expected to appear as a medium-intensity band in the range of 2850-2750 cm⁻¹.
Characteristic Thiophene Ring Vibrations
The thiophene ring itself gives rise to a set of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring usually appear in the 1600-1400 cm⁻¹ region. iosrjournals.org The C-S stretching vibration is generally found at lower wavenumbers, often in the 800-600 cm⁻¹ range. The specific positions of these bands can be influenced by the nature and position of the substituents on the ring.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| 3-Methyl-thiophene-2-carbaldehyde | C=O Stretch | 1674 | researchgate.net |
| Thiophene-2-carbaldehyde | C=O Stretch | 1665 | researchgate.net |
| 2-Thiophene Carboxylic Acid (for comparison) | Aromatic C-H Stretch | 3113-3083 | iosrjournals.org |
| C=C Stretch | 1528, 1352 | iosrjournals.org |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound through ionization and fragmentation.
High-Resolution Mass Spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₆H₆OS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high-precision measurement is invaluable for distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆OS |
| Calculated Monoisotopic Mass | 126.01393 Da |
| Nominal Mass | 126 Da |
Data calculated based on the most abundant isotopes: C (12.000000), H (1.007825), O (15.994915), S (31.972071).
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint. The fragmentation pattern of this compound is dictated by its functional groups: the thiophene ring, the methyl substituent, and the aldehyde group.
The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic thiophene ring. ugr.es Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, and the loss of the formyl radical (•CHO) to yield an [M-29]⁺ ion. nih.gov The methyl group can also be lost as a radical (•CH₃), resulting in an [M-15]⁺ fragment. Further fragmentation can involve the disruption of the thiophene ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Ion Structure/Fragment Lost | Interpretation |
|---|---|---|
| 126 | [C₆H₆OS]⁺ | Molecular Ion (M⁺) |
| 125 | [C₆H₅OS]⁺ | Loss of Hydrogen radical (•H) from the aldehyde group |
| 111 | [C₅H₃OS]⁺ | Loss of Methyl radical (•CH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within the molecule.
The UV-Vis spectrum of this compound is characterized by absorptions resulting from electronic transitions within its conjugated system. The structure contains a thiophene ring (a π-conjugated system) and a carbonyl group (C=O), which has non-bonding electrons (n) on the oxygen atom. Two primary types of electronic transitions are expected:
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. fishersci.cacrystallography.net They are characteristic of conjugated systems and typically result in strong absorption bands. For this molecule, the conjugation between the thiophene ring and the carbonyl group would influence the energy of this transition.
n → π* Transitions: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. fishersci.cacrystallography.net These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions.
The absorption maxima (λmax) are influenced by the extended conjugation of the molecule. The presence of the thiophene ring, the methyl group (an electron-donating group), and the aldehyde group (an electron-withdrawing group) all modulate the energy gaps between the molecular orbitals.
Solvatochromism describes the change in the position of absorption maxima (λmax) as a function of solvent polarity. This phenomenon can provide information about the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.
For this compound, the expected solvatochromic shifts are:
n → π* Transition: An increase in solvent polarity typically leads to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, increasing the energy required for the transition.
π → π* Transition: For this transition, an increase in solvent polarity often causes a bathochromic (red) shift to a longer wavelength. This occurs if the excited state is more polar than the ground state, as the polar solvent will stabilize the excited state more effectively, thus lowering the transition energy.
Studying the UV-Vis spectrum in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), water) would allow for the characterization of these shifts and provide deeper insight into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule.
A search of the Crystallography Open Database (COD) and other public repositories indicates that the crystal structure of this compound has not been publicly deposited as of July 2025. ugr.es Were the structure to be determined, it would reveal key structural parameters such as:
The planarity of the thiophene ring.
The orientation of the aldehyde group relative to the ring.
The precise bond lengths of the C-S, C=C, C-C, and C=O bonds.
Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.
This information is fundamental for understanding the molecule's conformation and its interactions in the solid state.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometries, energies, and spectroscopic profiles. arxiv.org For thiophene (B33073) derivatives, DFT calculations have been instrumental in understanding structure-property relationships. scienceopen.comnih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. For molecules like 2-methylthiophene-3-carbaldehyde, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. Studies on related thiophene structures show that DFT methods, such as B3LYP, can predict these parameters with a high degree of accuracy when compared to experimental data. nih.gov The planarity of the thiophene ring and the orientation of the methyl and carbaldehyde substituents are critical aspects of its geometry.
Table 1: Illustrative Bond Lengths and Angles for a Thiophene Ring Derivative Based on DFT Calculations. (Note: This table is illustrative, based on typical values for substituted thiophenes from DFT studies, and does not represent specific calculated values for this compound.)
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-S Bond Length | 1.72 - 1.76 Å |
| C=C Bond Length | 1.37 - 1.38 Å |
| C-C Bond Length | 1.42 - 1.45 Å |
| C-H Bond Length | 1.08 - 1.09 Å |
| C-C=O Bond Angle | 120 - 125 ° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov
For π-conjugated systems like thiophene derivatives, the HOMO and LUMO are typically delocalized over the conjugated backbone. DFT calculations are used to compute the energies of these orbitals and visualize their distribution. mdpi.comtypeset.io The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. dergipark.org.tr Studies on various thiophene derivatives have shown how different substituents can tune the HOMO and LUMO energy levels and, consequently, the electronic properties of the molecule. nih.govtypeset.io
Table 2: Example HOMO-LUMO Energy Gaps for Various Thiophene-Based Compounds from DFT Studies. (Note: This table provides examples from related compounds to illustrate the concept and is not specific to this compound.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene-thiadiazole hybrid nih.gov | - | - | 3.83 - 4.18 |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide nih.gov | - | - | 5.031 |
| 2-Chloro-7-Methylquinoline-3-carbaldehyde (trans) dergipark.org.tr | - | - | 3.75 |
DFT calculations provide a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. arxiv.orgmdpi.com These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion (e.g., stretching, bending).
Theoretical vibrational analysis is a powerful tool for confirming the molecular structure. For complex molecules, experimental spectra can be difficult to interpret due to overlapping peaks. Simulated spectra from DFT can help disentangle these complexities. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and to improve agreement with experimental data. arxiv.org
Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant nonlinear optical (NLO) properties. nih.govmdpi.com These properties are of interest for applications in optoelectronics and photonics. nih.gov Thiophene-based compounds are known to be good candidates for NLO materials. mdpi.com
DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These parameters quantify the molecule's response to a strong external electric field, which is the basis for NLO phenomena. nih.gov The delocalization of π-electrons along the molecular backbone is a key factor in enhancing these properties. nih.gov Computational studies on related organic chromophores have shown that modifying the structure, such as by altering donor and acceptor groups, can significantly tune the NLO response. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and stability of molecules. nih.gov
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The primary degree of freedom for this molecule is the rotation around the single bond connecting the carbaldehyde group to the thiophene ring. This rotation gives rise to different conformers. MD simulations can reveal the relative energies of these conformers and the energy barriers between them.
The stability of the molecule over time can also be assessed. Parameters such as the root-mean-square deviation (RMSD) can be monitored throughout a simulation to determine if the molecule maintains a stable structure or undergoes significant conformational changes. nih.gov While often used for large biomolecules, MD simulations also provide valuable insights into the dynamics and stability of smaller organic molecules in various environments. nih.gov
Intermolecular Interactions and Solvation Effects
While specific experimental studies on the intermolecular interactions and solvation of this compound are not extensively documented, computational methods provide significant insights. Theoretical studies on thiophene and its derivatives reveal the nature of the non-covalent forces that govern its condensed-phase behavior and interactions with solvents.
Intermolecular Interactions:
The structure of this compound, with its aromatic sulfur-containing ring, a methyl group, and an aldehyde group, allows for a variety of intermolecular interactions. Computational studies on similar thiophene derivatives, such as methyl-3-aminothiophene-2-carboxylate, have utilized Hirshfeld surface analysis and reduced density gradient (RDG) analysis to visualize and quantify these interactions. mdpi.com For this compound, the following interactions are anticipated:
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, forming C–H···O interactions with neighboring molecules. Studies on related thiophene aldehydes have confirmed the presence of such interactions in their crystal structures. mdpi.com
C–H···S Interactions: The sulfur atom in the thiophene ring can participate in weak hydrogen bonds with C-H groups of adjacent molecules. This type of interaction is a recognized feature in the structuring of liquid thiophene and its derivatives. researcher.life
π-Stacking and C–H···π Interactions: The electron-rich thiophene ring can engage in π-π stacking interactions with other aromatic rings. Additionally, the π-system can act as an acceptor for hydrogen atoms from neighboring molecules, leading to C–H···π interactions. mdpi.com
Interactive Data Table: Plausible Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | C-H | Aldehyde Oxygen (O) | Directional, contributes to ordered structures. |
| Weak Hydrogen Bonding | C-H | Thiophene Sulfur (S) | Influences local molecular arrangement. researcher.life |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Contributes to stabilization via delocalized electrons. |
| C-H···π Interaction | C-H | Thiophene Ring (π-system) | Further stabilizes the three-dimensional network. mdpi.com |
Solvation Effects:
The solubility and behavior of this compound in different solvents are governed by the interplay of solute-solvent interactions. The principle of "like dissolves like" suggests that it would be soluble in organic solvents. rsc.org
Computational models, particularly the Polarizable Continuum Model (PCM), are employed to study solvation effects. tandfonline.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a solvated state. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations combined with the PCM model can predict the UV-Vis absorption spectra of the molecule in various solvents, such as methanol (B129727) and DMSO. tandfonline.com The shifts in absorption maxima (solvatochromism) upon changing the solvent polarity can provide information about the differential stabilization of the ground and excited states by the solvent, offering clues about the nature of solute-solvent interactions. Halogenated thiophenes have been studied as solvent additives, where their ability to dissolve donor and acceptor materials is crucial for applications like organic solar cells, highlighting the practical importance of understanding solvation. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the activity and properties of new compounds, thereby guiding synthetic efforts.
While no specific QSAR or QSPR studies centered on this compound have been published, research on analogous thiophene derivatives demonstrates the applicability of these methods to this class of compounds. jetir.orgnih.gov
QSAR Studies on Thiophene Derivatives:
QSAR analyses have been successfully performed on various thiophene derivatives to understand the structural requirements for specific biological activities. For example, 2D-QSAR studies on substituted thiophene carboxamides have been used to design novel anti-tubercular agents. jetir.org In such studies, a dataset of compounds with known activities (e.g., IC₅₀ values) is used. Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These descriptors fall into several categories:
Topological: Describe the atomic connectivity (e.g., Wiener index, Randić index).
Electronic: Relate to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Spatial (3D): Describe the three-dimensional shape of the molecule.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. For instance, a QSAR study on thiophene carboxamides identified the importance of specific electrotopological state indices (SsNH2E-index, SdOE-index) in determining anti-TB receptor binding affinity. jetir.org Similarly, QSAR models have been developed for thiophene derivatives to predict their activity as α-glucosidase inhibitors. nih.gov
QSPR Studies:
QSPR analysis follows the same principles as QSAR but aims to predict physicochemical properties like boiling point, density, or refractive index. nih.govresearchgate.net For series of organic compounds like benzenoid hydrocarbons or butane (B89635) derivatives, QSPR models have been built using topological indices to correlate with properties such as surface tension and index of refraction. researchgate.netresearchgate.net A hypothetical QSPR study on a series of substituted thiophene aldehydes, including this compound, would involve calculating a range of molecular descriptors and correlating them with an experimentally measured property.
Interactive Data Table: Descriptors Commonly Used in QSAR/QSPR Studies of Thiophene Derivatives
| Descriptor Class | Example Descriptor | Information Encoded | Potential Application for this compound |
| Electronic | HOMO-LUMO Gap | Chemical reactivity and electronic transitions. tandfonline.com | Predicting reactivity in synthetic reactions. |
| Topological | Randić Connectivity Index | Molecular branching and complexity. | Correlating with physical properties like boiling point. |
| Physicochemical | LogP | Lipophilicity/hydrophilicity. | Predicting cell permeability or solubility. |
| Electrotopological | E-State Indices | Atom-specific electronic and topological environment. jetir.org | Identifying key atomic features for biological activity. |
These studies on related compounds underscore that the structural features of this compound—its size, shape, and electronic properties—can be quantified and used to build predictive models for its biological activities and physical properties, should relevant experimental data become available.
Applications of 2 Methylthiophene 3 Carbaldehyde and Its Derivatives in Advanced Materials and Medicinal Chemistry
Materials Science Applications
Alkylated thiophene-3-carbaldehydes, including 2-Methylthiophene-3-carbaldehyde, are foundational components in the development of various advanced materials. The inherent electronic properties of the thiophene (B33073) ring, combined with the reactivity of the aldehyde group, facilitate the construction of polymers and small molecules with tailored optical and electronic characteristics.
Organic Field-Effect Transistors (OFETs)
Thiophene-based materials are pillars in the field of organic electronics due to their excellent charge transport properties. Derivatives of this compound are utilized in synthesizing organic semiconductors for OFETs, which are key components in flexible displays, sensors, and RFID tags. The performance of these materials is often evaluated by their charge carrier mobility and the on/off ratio of the transistor.
For instance, fused-ring thienoacenes and other derivatives demonstrate high performance in OFETs. rylene-wang.com The strategic introduction of alkyl chains, which can be conceptually derived from precursors like 2-methylthiophene (B1210033), influences the molecular packing and crystallinity of the semiconductor films, directly impacting device performance. rsc.org Research on various dithieno[3,2-b:2′,3′-d]thiophene derivatives has yielded transistors with impressive charge mobilities. nih.govresearchgate.net One such derivative, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has been used to create single-crystal OFETs with mobilities as high as 1.26 cm² V⁻¹ s⁻¹ and excellent on/off ratios of 10⁶ to 10⁸. nih.gov Another study reported π-conjugated dithieno[3,2-b:2′,3′-d]thiophene derivatives achieving even higher mobilities of up to 10.2 cm² V⁻¹ s⁻¹ with on/off ratios around 10⁷. researchgate.net
Table 1: Performance of OFETs Based on Thiophene Derivatives
| Derivative Class | Highest Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|
| Dithieno[3,2-b:2′,3′-d]thiophene Derivative | 10.2 | ~10⁷ | researchgate.net |
| 2,6-DADTT | 1.26 | 10⁶ - 10⁸ | nih.gov |
| Phenyl-substituted dithieno[2,3-b:3′,2′-d]thiophene ethene | 2.0 | up to 10⁸ | rylene-wang.com |
| Thieno[2,3-b]thiophene with linear alkyl chains | 0.42 | > 10⁸ | rsc.org |
Dye-Sensitized Organic Solar Cells and Light-Emitting Devices
The strong luminescence and light-harvesting capabilities of thiophene-containing compounds make them ideal candidates for use in photovoltaic and light-emitting applications. nih.gov In dye-sensitized solar cells (DSSCs), derivatives of this compound can be elaborated into organic dyes (sensitizers) that absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO₂), to generate current. nih.govnih.gov
The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the thiophene moiety can act as part of the π-conjugated bridge that facilitates charge transfer. researchgate.net The efficiency of these solar cells is highly dependent on the dye's ability to absorb light across the visible spectrum and its electrochemical properties. Research has shown that introducing fused-thiophene structures and other modifications can lead to DSSCs with high power conversion efficiencies (PCE). For example, a DSSC based on a dye with a hierarchically structured TiO₂ electrode and a π-conjugated linker containing thiophenes achieved a high short-circuit current density (Jsc) of 20.9 mA·cm⁻². mdpi.com Another study on thiophene-based organic dyes reported power conversion efficiencies of up to 5.6%. nih.gov
Table 2: Photovoltaic Performance of DSSCs with Thiophene-Based Dyes
| Dye/Device Feature | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Reference |
|---|---|---|---|---|
| n-hexyloxyphenyl amine donor dye | 5.2 - 5.6% | - | - | nih.gov |
| Furan π-linker dye | - | 14.56 mA cm⁻² | - | researchgate.net |
| Dye 29 with acetonitrile-based electrolyte | 7.8% | 13.35 mA·cm⁻² | 777 mV | mdpi.com |
| Dye 19 with HS-TiO₂ electrode | - | 20.9 mA·cm⁻² | - | mdpi.com |
Water-Soluble Fluorescent Polymers
The aldehyde functionality of this compound provides a reactive handle for polymerization and functionalization, enabling the creation of advanced polymers. By incorporating hydrophilic groups or by grafting onto water-soluble backbones, derivatives of this compound can be used to synthesize water-soluble fluorescent polymers. acs.orgresearchgate.net These materials are of great interest for applications in biological imaging, sensing, and diagnostics.
One strategy involves creating aldehyde-functionalized thiophene-based polymers that can then be modified. For example, a polymer film bearing aldehyde groups was successfully functionalized by grafting fluorescent polyamine nanoparticles onto its surface, creating a fluorescent semiconducting film. researchgate.net This demonstrates the potential to use the aldehyde group as a chemical tool for attaching fluorescent moieties. The synthesis of polymers based on fluorene (B118485) and thiophene has also been explored to create materials with specific fluorescent properties. researchgate.net
Molecular Rotors and Stimulus-Responsive Luminescence
Derivatives of this compound are being investigated for their potential in creating "smart" materials that respond to external stimuli. Molecular rotors are a class of fluorescent molecules whose emission properties are sensitive to the viscosity of their environment. Thiophene-based molecular rotors have been developed to probe the microscopic viscosity and phase behavior of lipid bilayers in live cell membranes. rsc.org These probes can have equal affinity for different lipid domains, allowing for detailed imaging of membrane ordering. rsc.org
Furthermore, the phenomenon of mechanoluminescence, where a material emits light in response to a mechanical stimulus like grinding or shearing, is another area of application. While research in this area often focuses on broader classes of organic compounds, the structural motifs found in thiophene derivatives are relevant. rsc.org The ability to create materials whose luminescence can be dynamically altered by mechanical force opens up possibilities for novel sensors and damage-detection systems. rsc.org
Medicinal Chemistry and Pharmaceutical Research
The thiophene scaffold is a common feature in many biologically active compounds and approved drugs. The versatility of this compound makes it an attractive starting material for the synthesis of new therapeutic agents.
Glucagon (B607659) Antagonists
Glucagon is a hormone that raises blood glucose levels, and its dysregulation is a factor in type 2 diabetes. nih.gov Antagonists of the glucagon receptor (GCGR) are therefore a key therapeutic target for managing hyperglycemia. nih.gov A novel class of thiophene-derived GCGR antagonists has been discovered through systematic modification of a lead compound. nih.gov
In the synthesis of these potential anti-diabetic drugs, thiophene derivatives serve as the core structure. Research has led to the development of potent antagonists, with one compound exhibiting an IC₅₀ value of 34 nM in a functional assay. nih.gov This indicates a strong ability to block the action of the glucagon receptor. Further studies on related structures, such as biphenylsulfonamide derivatives, have also shown significant inhibition of glucagon-induced glucose production, highlighting the therapeutic potential of this class of compounds. nih.gov The synthesis of these complex molecules often involves multi-step processes where a functionalized thiophene, conceptually similar to this compound, could serve as a key intermediate. thieme-connect.de
Table 3: Activity of Thiophene-Derived Glucagon Receptor Antagonists
| Compound Class | Measurement | Result | Reference |
|---|---|---|---|
| Thiophene-derived antagonist | Functional antagonist activity (IC₅₀) | 34 nM | nih.gov |
| Thiophene-derived antagonist | Bioavailability (mice) | 36% | nih.gov |
D-Amino Acid Oxidase Inhibitors
Derivatives of thiophene carboxylic acids have been identified as a new class of D-Amino Acid Oxidase (DAO) inhibitors. nih.gov DAO is an enzyme that degrades D-amino acids and its inhibition is a potential therapeutic strategy for conditions like schizophrenia. nih.gov Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring of both thiophene-2-carboxylic and thiophene-3-carboxylic acids are well-tolerated for inhibitory activity. nih.gov
Crystallographic studies of human DAO in complex with these inhibitors have revealed that a tyrosine residue (Tyr224) stacks tightly with the thiophene ring of the inhibitors. nih.gov This interaction is crucial for the inhibitory effect and leads to the disappearance of a secondary pocket that is observed with other DAO inhibitors. nih.gov This structural insight is valuable for the future design of novel and potent DAO inhibitors based on the thiophene scaffold. nih.gov
Dopamine (B1211576) D1 Agonists (e.g., ABT-431 analogs)
This compound is a key building block in the synthesis of compounds like ABT-431, a dopamine D1 receptor agonist. mdpi.com ABT-431 is the diacetyl prodrug of A-86929, which is a potent and selective full agonist at the dopamine D1-like receptor. nih.govresearchgate.net Dopamine D1 receptor agonists are of interest for the treatment of Parkinson's disease. nih.gov
A-86929 demonstrates high selectivity for D1 over D2 receptors. nih.gov The prodrug, ABT-431, is more chemically stable and is rapidly converted to the active parent compound, A-86929, in plasma. nih.govresearchgate.net Both A-86929 and its prodrug ABT-431 have shown efficacy in animal models of Parkinson's disease, producing contralateral rotation in rats with unilateral 6-hydroxydopamine lesions and improving behavioral disability in MPTP-lesioned marmosets. nih.gov The development of selective D1 agonists like those derived from the thiophene scaffold represents a potential novel therapeutic approach for Parkinson's disease. nih.gov
Antitumor and Anticancer Agents
Thiophene derivatives have demonstrated significant potential as antitumor and anticancer agents. mdpi.comnih.gov Various synthetic strategies have been employed to create novel thiophene-containing compounds with cytotoxic activity against different cancer cell lines. nih.goveurjchem.comresearchgate.netuea.ac.uk
One study focused on the synthesis of novel thiophene analogues through a multicomponent reaction. nih.govresearchgate.netuea.ac.uk The resulting compounds were evaluated for their cytotoxicity against HepG2, A2780, and A2780CP cell lines. nih.govresearchgate.netuea.ac.uk Notably, the amino-thiophene derivative 15b showed significant growth inhibition of A2780 and A2780CP cancer cells, with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM, respectively. nih.govresearchgate.net
Another approach involved the synthesis of 3-aryl thiophene-2-aryl and heteroaryl chalcones. rasayanjournal.co.in These compounds were tested for their in-vitro antiproliferative activity against human colon cancer cell lines (HCT-15). rasayanjournal.co.in Several of these chalcone (B49325) derivatives exhibited superior anticancer activity compared to the reference drug, doxorubicin. rasayanjournal.co.in Specifically, compound 5a showed the best antitumor activity with an IC50 value of 21 µg/mL, and compound 5g also demonstrated potential with an IC50 value of 22.8 µg/mL. rasayanjournal.co.in
Furthermore, thiophene carboxamide derivatives have been designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). mdpi.com These compounds, particularly 2b and 2e , were found to be the most active against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. mdpi.com Thieno[2,3-d]pyrimidin-4(3H)-ones have also been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, with some compounds showing high inhibitory activity at very low concentrations. nih.gov
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Amino-thiophene derivative 15b | A2780 | 12 ± 0.17 µM | nih.gov, researchgate.net |
| Amino-thiophene derivative 15b | A2780CP | 10 ± 0.15 µM | nih.gov, researchgate.net |
| Chalcone derivative 5a | HCT-15 | 21 µg/mL | rasayanjournal.co.in |
| Chalcone derivative 5g | HCT-15 | 22.8 µg/mL | rasayanjournal.co.in |
| Thiophene carboxamide 2b | Hep3B | 5.46 µM | mdpi.com |
| Thiophene carboxamide 2e | Hep3B | 12.58 µM | mdpi.com |
Analgesic and Anti-inflammatory Agents
Thiophene and its derivatives have been investigated for their potential as analgesic and anti-inflammatory agents. nih.govmdpi.com Researchers have designed and synthesized nonacidic thiophene and thienopyrimidine derivatives to avoid the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
In one study, several synthesized thiophene derivatives showed higher analgesic activity than the standard drugs, indomethacin (B1671933) and celecoxib. nih.gov Compounds 2b and 7a-d were particularly effective and also demonstrated comparable anti-inflammatory activity to the standards. nih.gov These compounds were found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) and the expression of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov The most active compound, 2b , also showed favorable metabolic stability. nih.gov
Another series of 3-aminothiophene-2-acylhydrazone derivatives exhibited significant anti-inflammatory and analgesic properties. mdpi.com Compounds 5a and 5d were identified as the most potent, with anti-inflammatory potencies (ID50) of 7.2 ± 1.8 µmol/Kg and 5.2 ± 2.0 µmol/Kg, respectively, in a carrageenan-induced peritonitis test. mdpi.com
| Compound | Activity | Key Finding | Reference |
|---|---|---|---|
| Thiophene derivative 2b | Analgesic & Anti-inflammatory | Higher analgesic activity than indomethacin and celecoxib. Inhibited PGE2 synthesis by 61.10%-74.54%. | nih.gov |
| Thienopyrimidine derivatives 7a-d | Analgesic & Anti-inflammatory | Higher analgesic activity than indomethacin and celecoxib. Showed comparable edema inhibition. | nih.gov |
| 3-Aminothiophene-2-acylhydrazone 5a | Anti-inflammatory | ID50 = 7.2 ± 1.8 µmol/Kg in carrageenan-induced peritonitis test. | mdpi.com |
| 3-Aminothiophene-2-acylhydrazone 5d | Anti-inflammatory | ID50 = 5.2 ± 2.0 µmol/Kg in carrageenan-induced peritonitis test. | mdpi.com |
Antihypertensive Agents
Derivatives of thienopyrimidinediones have been synthesized and evaluated for their antihypertensive effects. nih.gov Specifically, a series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with a (phenylpiperazinyl)alkyl substitution at the N-3 position have shown potent oral antihypertensive activity in spontaneously hypertensive rats. nih.gov
The position of substitution on the phenyl ring was found to be crucial, with 2-position substitution being more potent than 4-position substitution. nih.gov Three compounds, which contained a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position and a hydrogen at the N-1 position, were identified as particularly potent. nih.gov These compounds were also evaluated for their alpha-blocking potency, indicating that they act as α1-antagonists. nih.gov
Anthelmintic Agents
Thiophene-based compounds have shown promise as anthelmintic agents for controlling parasitic nematodes. A synthetic thiophenic compound, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol (Thio1), demonstrated a significant in vitro anthelmintic effect against Haemonchus contortus, a gastrointestinal nematode in small ruminants. nih.gov This compound achieved 100% efficacy in egg hatch and larval development tests. nih.gov
Molecular modeling studies suggest that the anthelmintic action of this thiophene derivative may be due to its interaction with the glutamate-activated chloride channel (GluCl), a known target for anthelmintic drugs. nih.gov Another study mentioned a product derived from the anthelmintic tetrahydropyrimidine (B8763341) derivative pyrantel, which contains a thiophene unit connected to the amidine-bearing ring via a conjugated double bond. acs.org
Alpha-Glucosidase Inhibitors
Thiophene derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govaminer.orgdntb.gov.ua Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov
A series of novel thiazole (B1198619) derivatives containing a 3-methylthiophene (B123197) carbaldehyde moiety were synthesized and evaluated for their α-glucosidase inhibitory potential. aminer.orgdntb.gov.ua Two compounds in this series, 2g (IC50 = 9.00 ± 0.57 µM) and 2b (IC50 = 13.50 ± 0.20 µM), were found to be more potent α-glucosidase inhibitors than the standard drug, acarbose (B1664774). aminer.org Molecular docking studies indicated that these molecules interact effectively with the active site of the α-glucosidase protein. aminer.org
Another study focused on cycloalkyl[b]thiophen-2-ylnicotinamide derivatives, which were rationally designed based on previously developed α-glucosidase inhibitors. nih.gov Compound 8 from this series showed the highest α-glucosidase activity with an IC50 value of 9.9 µM, significantly more potent than acarbose (IC50 = 258.5 µM). nih.gov
| Compound Series | Most Potent Compound | IC50 Value | Reference |
|---|---|---|---|
| Thiazole derivatives with 3-methylthiophene carbaldehyde | 2g | 9.00 ± 0.57 µM | aminer.org |
| Thiazole derivatives with 3-methylthiophene carbaldehyde | 2b | 13.50 ± 0.20 µM | aminer.org |
| Cycloalkyl[b]thiophen-2-ylnicotinamide derivatives | 8 | 9.9 µM | nih.gov |
Agrochemical Applications
The thiophene moiety is a key structural component in a number of commercially successful agrochemicals, valued for its contribution to their biological activity. nih.govnih.gov Derivatives of this compound are instrumental in the synthesis of modern fungicides and insecticides, demonstrating the compound's importance in crop protection.
Thiophene carboxamides are a significant class of fungicides, with Penthiopyrad being a prominent example of a commercialized agricultural fungicide containing a thiophene ring. nih.govresearchgate.net Penthiopyrad is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, which acts by disrupting the mitochondrial respiration in pathogenic fungi. jst.go.jp The core structure of Penthiopyrad features a substituted thiophene amine moiety, which is crucial for its fungicidal efficacy. jst.go.jp
Research has shown that Penthiopyrad can be synthesized from a 3-amidothiophene derivative. researchgate.net Specifically, the synthesis involves the reaction of a 3-amidothiophene, a structural analog of what can be derived from this compound, with a ketone. researchgate.net The 2-substituted-3-thienyl group in Penthiopyrad is considered a bioisostere of a 2-substituted-phenyl group, indicating the thiophene ring's vital role in the molecule's biological activity. jst.go.jp The development of novel thiophene-based carboxamide derivatives continues to be an active area of research for new fungicides with improved efficacy and broader spectrums of activity. sioc-journal.cnmedchemexpress.cn
A variety of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to exhibit excellent fungicidal activities, in some cases surpassing commercial fungicides. nih.gov These findings underscore the potential of thiophene derivatives in the creation of new and effective crop protection agents.
Table 1: Examples of Thiophene-Based Fungicides
| Fungicide | Chemical Class | Mode of Action |
| Penthiopyrad | Pyrazolecarboxamide | Succinate Dehydrogenase Inhibitor (SDHI) jst.go.jp |
| Silthiofam | Thiophene-carboxamide | Not specified in provided results |
| Isofetamid | Thiophene-carboxamide | Not specified in provided results |
This table is generated based on the information from the search results.
Derivatives of this compound also serve as precursors for the synthesis of potent insecticides. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in agrochemicals, and its combination with a thiophene moiety has led to the development of effective insecticidal compounds. bcpcpesticidecompendium.org
Research into dihaloaryl triazole compounds has revealed that incorporating a phenyl thiophen-2-yl triazole structure can result in broad-spectrum activity against both chewing and sap-feeding insect pests. bcpcpesticidecompendium.org The synthesis of these complex molecules can be achieved through methods like the Suzuki coupling of halothiophene derivatives with appropriately substituted boronic acids. bcpcpesticidecompendium.org While not a direct derivative, the use of a thiophene building block highlights the importance of this heterocycle in modern insecticide design. The development of manufacturing processes for 2,6-dihaloaryl 1,2,4-triazole insecticides underscores their commercial potential.
Analytical Chemistry Applications
The chemical reactivity of aldehyde-functionalized thiophenes makes them valuable in the field of analytical chemistry, particularly as reagents for spectrophotometric analysis.
Derivatives of thiophene aldehydes have been successfully employed as sensitive and selective reagents for the spectrophotometric determination of various metal ions. For instance, a derivative of the isomeric compound 3-methylthiophene-2-carboxaldehyde, namely 3-methylthiophene-2-carbaxaldehyde-3-thiosemicarbazone (3-MTAT), has been developed as an analytical reagent for the determination of copper(II). researchgate.net The reagent forms a colored complex with copper ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal. researchgate.net
Similarly, 5-methylthiophene-2-carboxaldehyde ethylenediamine (B42938) (MTCED), another thiophene aldehyde derivative, has been utilized for the simple, rapid, and sensitive spectrophotometric determination of lead(II) and mercury(II) in environmental and medicinal samples. nih.govnih.gov This reagent forms a light yellow colored complex with lead(II) at a pH of 3.0, with a maximum absorbance at 380 nm. nih.gov For mercury(II), the complex forms at a pH of 2.0 with a maximum absorbance at 385 nm. nih.gov
These methods offer several advantages, including high sensitivity, good selectivity, and the ability to perform determinations in aqueous media without the need for extraction. nih.gov The development of these reagents demonstrates the utility of the thiophene aldehyde scaffold in creating valuable tools for analytical chemistry.
Table 2: Application of Thiophene Aldehyde Derivatives in Spectrophotometry
| Analyte | Reagent | Wavelength of Maximum Absorbance (λmax) |
| Copper(II) | 3-methylthiophene-2-carbaxaldehyde-3-thiosemicarbazone (3-MTAT) | 430 nm researchgate.net |
| Lead(II) | 5-methylthiophene-2-carboxaldehyde ethylenediamine (MTCED) | 380 nm nih.gov |
| Mercury(II) | 5-methylthiophene-2-carboxaldehyde ethylenediamine (MTCED) | 385 nm nih.gov |
This table is generated based on the information from the search results.
Q & A
Q. How should researchers handle discrepancies between observed and literature melting points for synthesized this compound derivatives?
- Methodological Answer :
- Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to remove impurities .
- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and compare with literature thermal profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
